molecular formula C12H14O4 B1248730 Propyl 3-(3,4-Dihydroxyphenyl)Acrylate

Propyl 3-(3,4-Dihydroxyphenyl)Acrylate

Cat. No. B1248730
M. Wt: 222.24 g/mol
InChI Key: BPJXSLLUNRTWHM-GQCTYLIASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Propyl 3-(3,4-Dihydroxyphenyl)Acrylate is a natural product found in Caesalpinia volkensii with data available.

Scientific Research Applications

Flame Retardant Synthesis

Propyl 3-(3,4-Dihydroxyphenyl)Acrylate has been studied in the context of synthesizing flame retardants. Yan (1999) explored the synthesis and characterization of a flame retardant for polyester, which involved reacting phenylphosphonous dichloride with acrylic acid and methanol, indicating a potential use of Propyl 3-(3,4-Dihydroxyphenyl)Acrylate in developing flame-retardant materials (Yan, 1999).

Synthesis Procedures

Fang and Ji (2006) detailed the synthesis process of (E)-3-(3,4-Dihydroxyphenyl)acrylic acid from 3,4-dimethoxybenzaldehyde, demonstrating the compound's role in chemical synthesis and potential applications in various scientific domains (Fang & Ji, 2006).

Polymer Modification

Aly and El-Mohdy (2015) investigated the modification of radiation-induced poly vinyl alcohol/acrylic acid hydrogels through condensation reaction with various amine compounds, suggesting the potential for Propyl 3-(3,4-Dihydroxyphenyl)Acrylate in modifying polymer properties for specific applications, including medical use (Aly & El-Mohdy, 2015).

Antioxidant Activity

Kushnir et al. (2015) explored the synthesis of compounds involving Propyl 3-(3,4-Dihydroxyphenyl)Acrylate, demonstrating inhibitory activity in mitochondrial superoxide generation. This suggests potential antioxidant applications in medical and biochemical research (Kushnir et al., 2015).

Corrosion Inhibition

Abu-Rayyan et al. (2022) studied acrylamide derivatives' impact on corrosion inhibition, showing that Propyl 3-(3,4-Dihydroxyphenyl)Acrylate-based compounds could be effective in preventing copper corrosion, indicating its usefulness in materials science and engineering (Abu-Rayyan et al., 2022).

properties

Product Name

Propyl 3-(3,4-Dihydroxyphenyl)Acrylate

Molecular Formula

C12H14O4

Molecular Weight

222.24 g/mol

IUPAC Name

propyl (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate

InChI

InChI=1S/C12H14O4/c1-2-7-16-12(15)6-4-9-3-5-10(13)11(14)8-9/h3-6,8,13-14H,2,7H2,1H3/b6-4+

InChI Key

BPJXSLLUNRTWHM-GQCTYLIASA-N

Isomeric SMILES

CCCOC(=O)/C=C/C1=CC(=C(C=C1)O)O

SMILES

CCCOC(=O)C=CC1=CC(=C(C=C1)O)O

Canonical SMILES

CCCOC(=O)C=CC1=CC(=C(C=C1)O)O

synonyms

propyl caffeate

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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